molecular formula C17H18N2O4S B4786927 N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B4786927
M. Wt: 346.4 g/mol
InChI Key: RCLKCBVLOKZVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a benzodioxine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thienyl and benzodioxine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-11-9(2)24-17(14(11)15(18)20)19-16(21)10-4-5-12-13(8-10)23-7-6-22-12/h4-5,8H,3,6-7H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKCBVLOKZVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Reactant of Route 3
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Reactant of Route 5
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

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